4-(2-Piperidin-2-ylethyl)morpholine

Vue d'ensemble

Description

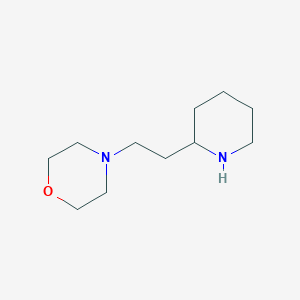

4-(2-Piperidin-2-ylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a piperidine ring attached to a morpholine ring via an ethyl chain. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidin-2-ylethyl)morpholine typically involves the reaction of morpholine with 2-(2-chloroethyl)piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Piperidin-2-ylethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated piperidine or morpholine rings.

Substitution: Various substituted derivatives depending on the halogenated compound used.

Applications De Recherche Scientifique

Chemistry

4-(2-Piperidin-2-ylethyl)morpholine serves as a versatile building block in organic synthesis. It can be utilized to create complex organic molecules and is often employed as a reagent in various chemical reactions. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Biological Studies

In biological research, this compound is instrumental in studying various biochemical processes. It acts as a precursor for synthesizing biologically active molecules, which can be used to investigate enzyme interactions and metabolic pathways. Its potential as an inhibitor or modulator of specific enzymes makes it valuable for exploring therapeutic targets.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders. Its mechanism of action involves modulating neurotransmitter levels by interacting with enzymes involved in their synthesis. This property positions it as a candidate for drug development aimed at conditions such as depression or anxiety.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in various synthetic pathways enhances its utility in creating compounds with specific industrial applications, including agrochemicals and fine chemicals.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Neuropharmacology: Research has demonstrated that derivatives of this compound can influence neurotransmitter systems, suggesting potential use in developing drugs for neurological conditions.

- Organic Electronics: The compound has been explored as a monomer in polymerization reactions, leading to materials with enhanced electronic properties suitable for applications in organic electronics.

- Anticancer Research: Investigations into related morpholine derivatives have shown promising cytotoxic activity against cancer cells, indicating that similar structures may hold potential as anticancer agents .

Mécanisme D'action

The mechanism of action of 4-(2-Piperidin-2-ylethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating various biochemical processes. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of its potential therapeutic applications in treating neurological disorders.

Comparaison Avec Des Composés Similaires

4-(2-Piperidin-2-ylethyl)morpholine can be compared with other similar compounds such as:

Piperidine: A six-membered heterocyclic compound with one nitrogen atom. It is a common building block in organic synthesis and has various pharmacological applications.

Morpholine: A six-membered heterocyclic compound with one nitrogen and one oxygen atom. It is used as a solvent, corrosion inhibitor, and intermediate in organic synthesis.

Piperazine: A six-membered heterocyclic compound with two nitrogen atoms. It is used in the synthesis of pharmaceuticals and as an anthelmintic agent.

The uniqueness of this compound lies in its combined structural features of both piperidine and morpholine rings, which confer distinct chemical and biological properties.

Activité Biologique

4-(2-Piperidin-2-ylethyl)morpholine, with the chemical formula CHNO, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

- IUPAC Name: this compound

- CAS Number: 216985-68-1

- Molecular Weight: 198.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its effects on neurotransmitter systems, particularly in relation to acetylcholinesterase (AChE) inhibition, which is crucial for cognitive function and memory.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. This mechanism is critical for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's structural features enhance its binding affinity to the active site of AChE, thereby increasing acetylcholine levels in synaptic clefts.

Biological Activity Data

| Activity | IC50 (µM) | Reference |

|---|---|---|

| AChE Inhibition | 3.5 | |

| Antitumor Activity | 12.0 | |

| Antimicrobial Activity (S. aureus) | 15.0 |

Case Studies

-

Antitumor Activity:

A study synthesized a series of piperidine and morpholine derivatives, including this compound, which showed promising antitumor activity against several cancer cell lines without significant toxicity to normal cells. The derivatives exhibited selective cytotoxicity, indicating their potential as cancer therapeutics . -

Neuroprotective Effects:

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a neuroprotective role that may be beneficial in treating neurodegenerative disorders . -

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It showed effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating bactericidal activity .

Research Findings and Future Directions

Research on this compound suggests it has multifaceted biological activities that warrant further investigation. The following areas are particularly promising for future studies:

- Neuropharmacology: Exploring its potential as a treatment for Alzheimer's disease through detailed pharmacokinetic studies and in vivo models.

- Cancer Therapeutics: Further development of derivatives with enhanced potency and selectivity against specific cancer types.

- Antimicrobial Research: Investigating the compound's efficacy against resistant bacterial strains and elucidating its mechanism of action at the molecular level.

Propriétés

IUPAC Name |

4-(2-piperidin-2-ylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJBQZFRRCQXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378244 | |

| Record name | 4-(2-piperidin-2-ylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216985-68-1 | |

| Record name | 4-(2-piperidin-2-ylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.